3,5-Difluorotoluene
Overview
Description
Synthesis Analysis
The synthesis of 3,5-difluorotoluene and related compounds involves several chemical strategies, including phase transfer catalysis and electrophilic addition. For example, one synthesis route involves the reaction of 3,4,5-dichloro-trifluoro-toluene with KF under phase transfer catalysis conditions, yielding a high conversion rate and purity of the target compound (Chen Bao-rong, 2010).
Molecular Structure Analysis
The molecular structure of 3,5-difluorotoluene and its derivatives has been studied using various spectroscopic methods. The presence of fluorine atoms significantly influences the electronic distribution and geometric parameters of the molecule, affecting its chemical reactivity and physical properties. For instance, studies on the conformational behavior of 3,5-difluoro derivatives of toluene show that the fluorine atoms impact the molecular structure and electronic distribution (T. Schaefer, C. Takeuchi, & S. E. Sveinson, 1988).
Chemical Reactions and Properties
3,5-Difluorotoluene participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity has been explored in contexts such as the stabilization and chemo-directing influence of the CF3 group in metal-arene complexes and its use in catalytic hydrodefluorination of fluorocarbons (Jeffery T. Myers et al., 2017).
Physical Properties Analysis
The physical properties of 3,5-difluorotoluene, such as its rotational spectrum and internal rotation, have been meticulously studied. These studies provide insight into the compound's dynamics and how its fluorine substitutions influence its physical behavior. For example, the rotational spectrum of 3,4-difluorotoluene has been investigated, offering valuable data on its molecular geometry and electronic structure (K. Nair, S. Herbers, & Jens‐Uwe Grabow, 2019).
Chemical Properties Analysis
The chemical properties of 3,5-difluorotoluene, such as its interaction with nucleophiles and its role in forming complex molecular structures, have been the subject of significant research. These studies explore the compound's reactivity and how it can be utilized in synthesizing more complex molecules. The synthesis and reactivity of low-coordinate iron(II) fluoride complexes with 3,5-difluorotoluene illustrate its potential in catalyzing the hydrodefluorination of fluorocarbons, showcasing its utility in organic synthesis and material science (J. Vela et al., 2005).
Scientific Research Applications
3,5-Difluorotoluene is a chemical compound with the molecular formula C7H6F2 . It’s used in various fields such as chemistry , biology , physics , material science , and pharmaceuticals . Here are some potential applications:
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Chemistry : 3,5-Difluorotoluene has been used in studies related to the internal rotation dynamics of molecules . The compound was used to investigate six-fold symmetry internal rotation in toluenes . The study involved the use of a newly developed computer code adapted to V6 problems and the jet-cooled rotational spectra of the molecules were analyzed .
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Biology : In the field of biology, 3,5-Difluorotoluene has been used in studies related to DNA . One study used a non-hydrogen-bonding isostere of dTTP, 2,4-difluorotoluene triphosphate, to examine DNA polymerization in the absence of hydrogen-bonding interactions .
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Physics : In physics, 3,5-Difluorotoluene has been used to study the internal rotation dynamics of molecules . The study involved the use of a newly developed computer code adapted to V6 problems and the jet-cooled rotational spectra of the molecules were analyzed .
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Material Science : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals .
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Pharmaceuticals : 3,5-Difluorotoluene has diverse applications in the pharmaceutical industry .
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Battery Technology : Research has been conducted on the use of 2,3-difluorotoluene as an anti-overcharge additive for lithium-ion batteries . While this is not directly related to 3,5-Difluorotoluene, it does suggest potential applications in battery technology.
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Polymer Production : 3,5-Difluorotoluene can be used in the production of polymers. These polymers have high thermal stability, chemical resistance, and mechanical strength, and are used in applications such as aerospace, automotive, and electronics .
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Production of Specialty Chemicals : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals such as fluorinated benzoic acid derivatives .
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Nucleotide Analog : 2,4-Difluorotoluene, a compound similar to 3,5-Difluorotoluene, was synthesized as a nucleotide analog and was incorporated into DNA and undergoes replication by DNA polymerase enzymes . This suggests that 3,5-Difluorotoluene could potentially have similar applications in the field of molecular biology or genetic engineering.
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Anti-Overcharge Additive for Lithium-Ion Batteries : Research on the use of 2,3-difluorotoluene as an anti-overcharge additive for lithium-ion batteries has been conducted . While this is not directly related to 3,5-Difluorotoluene, it does suggest potential applications in battery technology.
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Aerospace, Automotive, and Electronics : Polymers derived from 3,5-Difluorotoluene have high thermal stability, chemical resistance, and mechanical strength, and are used in applications such as aerospace, automotive, and electronics .
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Synthesis of Fluorinated Benzoic Acid Derivatives : 3,5-Difluorotoluene is used as a starting material for the synthesis of other chemicals such as fluorinated benzoic acid derivatives .
Safety And Hazards
3,5-Difluorotoluene is a flammable liquid and vapour . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1,3-difluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYUYYETHYYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380867 | |
Record name | 3,5-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorotoluene | |
CAS RN |
117358-51-7 | |
Record name | 3,5-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.